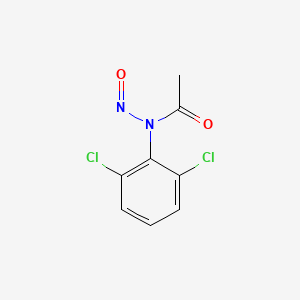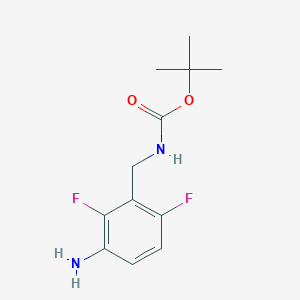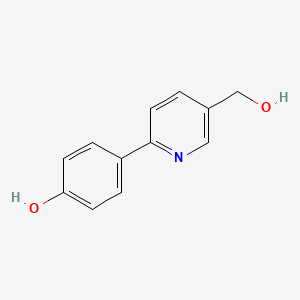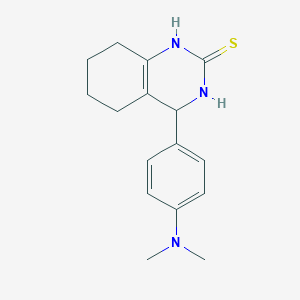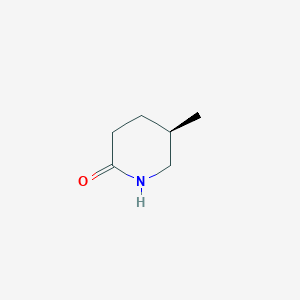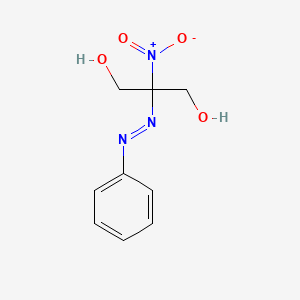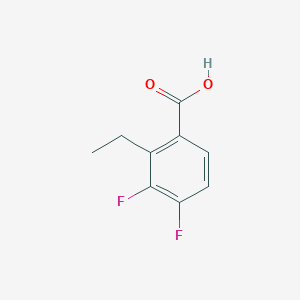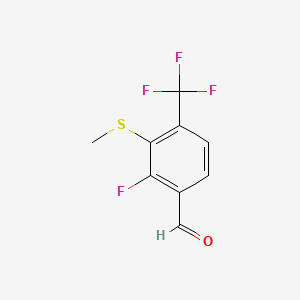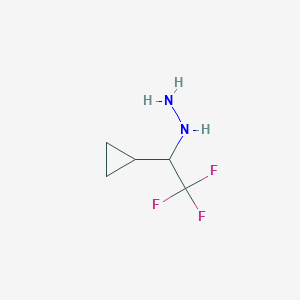
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine is a chemical compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine typically involves the reaction of cyclopropyl derivatives with trifluoromethyl hydrazine. One common method includes the reaction of cyclopropyl bromide with trifluoromethyl hydrazine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce simpler hydrazine compounds.
Aplicaciones Científicas De Investigación
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing fluorinated compounds and hydrazones.
Biology: Studied for its interactions with biological molecules, such as proteins and enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the hydrazine moiety can form covalent bonds with target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethylhydrazine: A simpler analog with similar reactivity but lacking the cyclopropyl group.
Cyclopropylhydrazine: Contains the cyclopropyl group but lacks the trifluoromethyl group.
Uniqueness
(1-Cyclopropyl-2,2,2-trifluoroethyl)hydrazine is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H9F3N2 |
|---|---|
Peso molecular |
154.13 g/mol |
Nombre IUPAC |
(1-cyclopropyl-2,2,2-trifluoroethyl)hydrazine |
InChI |
InChI=1S/C5H9F3N2/c6-5(7,8)4(10-9)3-1-2-3/h3-4,10H,1-2,9H2 |
Clave InChI |
QOKQDDAZCGFFDT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


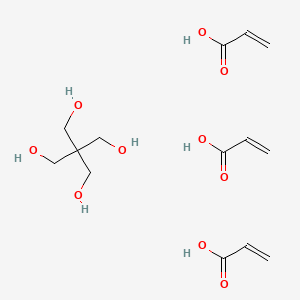
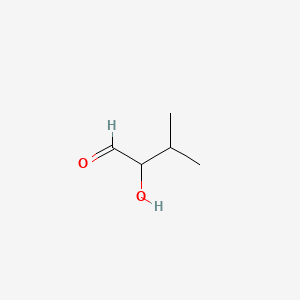
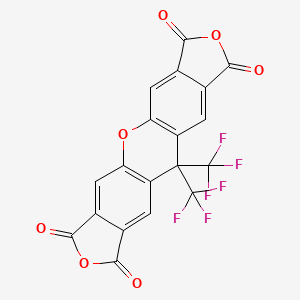

![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
